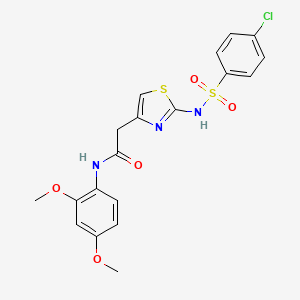

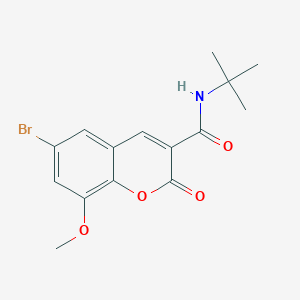

![molecular formula C18H13BrN2O2S2 B2551960 1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 942920-42-5](/img/structure/B2551960.png)

1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The specific structure of “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” is not detailed in the available resources.Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . The specific chemical reactions involving “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . The specific physical and chemical properties of “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” are not detailed in the available resources.Applications De Recherche Scientifique

Organic Chemistry Synthesis

This compound plays a significant role in the field of organic chemistry, particularly in the synthesis of various derivatives via Suzuki cross-coupling reactions . The reaction conditions are mild and functional group tolerant, making it an ideal reagent for such processes .

Non-Linear Optical Properties

The compound and its derivatives have been studied for their non-linear optical properties . These properties are crucial in the field of optoelectronics, including the development of high-speed data transmission systems and optical switches.

Pharmacological Applications

Thieno[2,3-b]pyridine derivatives, which include this compound, have been found to exhibit a broad range of pharmacological activities . These include:

Anticancer Activity: These compounds have shown potential in cancer treatment .

Antiviral Activity: They have also been studied for their antiviral properties .

Anti-Inflammatory Activity: These compounds have demonstrated anti-inflammatory effects .

Antimicrobial Activity: They have been used in the development of antimicrobial agents .

Antidiabetic Activity: These compounds have shown potential in the treatment of diabetes .

Antihypertensive Activity: They have been studied for their potential in treating hypertension .

Osteogenic Activity: These compounds have shown potential in promoting bone growth .

Treatment of CNS Disorders: They have been studied for their potential in treating central nervous system disorders .

Catalysis

The compound’s coordinative capability makes it an excellent candidate for use in catalysis .

Encapsulation

Due to its unique structure, the compound can be used in encapsulation processes .

Transport-Separation

The compound can play a role in transport-separation processes .

Magneto-Chemistry

The compound can be used in the field of magneto-chemistry .

Fungicide, Pesticides, Insecticide, and Bactericides

Schiff bases based compounds, which include this compound, have been employed as fungicide, pesticides, insecticide, and bactericides .

Mécanisme D'action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway, which plays an essential role in various types of tumors . The specific mechanism of action for “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” is not explicitly mentioned in the available resources.

Orientations Futures

1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR have development prospects . They could be beneficial for subsequent optimization due to their low molecular weight . The specific future directions for “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” are not detailed in the available resources.

Propriétés

IUPAC Name |

4-(3-bromothiophen-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S2/c1-12-2-4-13(5-3-12)25(22,23)21-10-7-15-14(6-9-20-18(15)21)17-16(19)8-11-24-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHXYAIKTCQGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=C(C=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

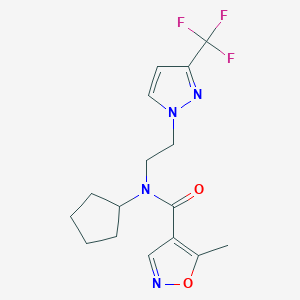

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)

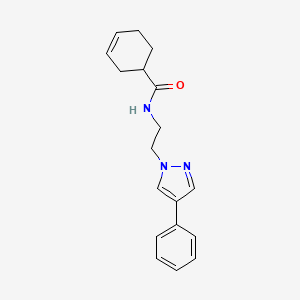

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

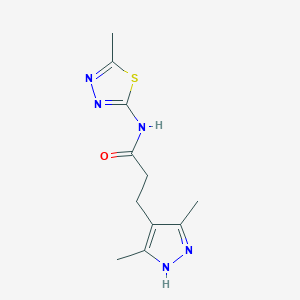

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)